Boc-Arg(Mts)-OH CHA

Catalog No.
S1794244
CAS No.
68262-72-6
M.F
C20H32N4O6S · C6H13N
M. Wt
555.74
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Arg(Mts)-OH CHA

CAS Number

68262-72-6

Product Name

Boc-Arg(Mts)-OH CHA

IUPAC Name

(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine

Molecular Formula

C20H32N4O6S · C6H13N

Molecular Weight

555.74

InChI

InChI=1S/C20H32N4O6S.C6H13N/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6;7-6-4-2-1-3-5-6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24);6H,1-5,7H2/t15-;/m0./s1

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)N

Function in Peptide Synthesis

  • Boc: This refers to the tert-Butyloxycarbonyl protecting group, commonly used to safeguard the N-terminus (amino group) of the amino acid during peptide chain assembly
  • Arg: This denotes the presence of L-arginine, an essential amino acid with a positively charged side chain.
  • (Mts): This represents the 2,4,6-trismethoxybenzyl protecting group, which shields the thiol group (sulfhydryl group) of the arginine side chain.
  • OH: This signifies the C-terminus (carboxyl group) of the molecule, which is free to form peptide bonds with other amino acids.
  • CHA: This stands for cyclohexylamine, a salt form that enhances the solubility of the compound in aqueous solutions.

By incorporating Boc-Arg(Mts)-OH CHA into a synthesis sequence, researchers can introduce L-arginine with a protected thiol group into their peptide of interest. The protecting groups can be selectively removed later using specific cleavage conditions, allowing for control over the final structure and functionality of the peptide.

Applications in Research

Boc-Arg(Mts)-OH CHA finds application in various scientific research areas that involve peptide synthesis, including:

  • Development of therapeutic peptides: Researchers can utilize Boc-Arg(Mts)-OH CHA to synthesize peptides with potential therapeutic applications. The presence of arginine can contribute to the peptide's interaction with biological targets, while the protected thiol group allows for further modifications to enhance its properties .
  • Study of protein-protein interactions: By incorporating Boc-Arg(Mts)-OH CHA into peptides, scientists can investigate protein-protein interactions by studying how the arginine side chain influences binding with other proteins .
  • Development of peptide-based diagnostics: Researchers can employ Boc-Arg(Mts)-OH CHA to create peptides that can specifically bind to target molecules, potentially leading to the development of novel diagnostic tools.

Dates

Modify: 2023-08-15

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